molecular formula C10H19NO B14490814 4-(Dipropylamino)but-2-yn-1-ol CAS No. 65597-82-2

4-(Dipropylamino)but-2-yn-1-ol

Cat. No.: B14490814
CAS No.: 65597-82-2
M. Wt: 169.26 g/mol
InChI Key: UUIXGSJVFOSOLI-UHFFFAOYSA-N
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Description

4-(Dipropylamino)but-2-yn-1-ol is an organic compound with the molecular formula C10H19NO It is a secondary amine with a hydroxyl group and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipropylamino)but-2-yn-1-ol typically involves the reaction of propargyl alcohol with dipropylamine. One common method involves the use of a copper(I) iodide catalyst in the presence of paraformaldehyde and tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to reflux for 24 hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Dipropylamino)but-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in chloroform/dichloromethane/benzene.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

Scientific Research Applications

4-(Dipropylamino)but-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dipropylamino)but-2-yn-1-ol is unique due to the presence of both the dipropylamino group and the alkyne functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65597-82-2

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

4-(dipropylamino)but-2-yn-1-ol

InChI

InChI=1S/C10H19NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-4,7-10H2,1-2H3

InChI Key

UUIXGSJVFOSOLI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC#CCO

Origin of Product

United States

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